molecular formula C9H11BrN2O2 B2458711 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid CAS No. 1006494-04-7

4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2458711
CAS No.: 1006494-04-7
M. Wt: 259.103
InChI Key: MEWNBONVONXSIL-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

This compound (CAS 1006494-04-7) is a pyrazole derivative characterized by a fused five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The molecular formula C₉H₁₁BrN₂O₂ corresponds to a pyrazole core substituted with a bromine atom at position 4, a cyclopentyl group at position 1, and a carboxylic acid moiety at position 5. The SMILES notation O=C(C1N(C2CCCC2)N=CC=1Br)O accurately represents the connectivity and stereochemistry of the molecule. The IUPAC name reflects the positional arrangement of substituents, adhering to priority rules for heterocyclic nomenclature.

Property Value
Molecular Weight 259.0998 g/mol
Density Not explicitly reported
SMILES O=C(C1N(C2CCCC2)N=CC=1Br)O
InChIKey MEWNBONVONXSIL-UHFFFAOYSA-N

The cyclopentyl group attached to the nitrogen at position 1 introduces steric bulk and potential conformational flexibility, while the bromine at position 4 acts as an electron-withdrawing substituent. The carboxylic acid group at position 5 enables hydrogen bonding and participates in resonance stabilization with the pyrazole ring.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction studies of related pyrazole carboxylic acids reveal insights into the conformational preferences of this compound. The pyrazole ring typically adopts a planar geometry, with deviations observed in substituent orientations due to steric and electronic effects.

Key structural features include:

  • Pyrazole Ring Planarity : The aromatic ring maintains coplanarity, with bond lengths consistent with delocalized π-electron density.
  • Cyclopentyl Group Orientation : The cyclopentyl substituent adopts a chair-like conformation to minimize torsional strain, projecting outward from the pyrazole plane.
  • Bromine Substituent : The bromine atom at position 4 exhibits a slight deviation from the pyrazole plane due to its larger size and inductive effects.

Theoretical calculations (e.g., DFT/B3LYP) predict an extended conformation (torsion angles near ±180°) for the pyrazole-carboxylic acid linkage, stabilized by intramolecular hydrogen bonding between the carboxylic acid proton and the pyrazole nitrogen.

Comparative Structural Analysis with Pyrazole Carboxylic Acid Isomers

The positional isomerism of pyrazole carboxylic acids significantly impacts their electronic and structural properties. A comparison with 3-carboxy- and 4-carboxypyrazole derivatives highlights the unique features of the 5-substituted isomer:

Compound Substituent Position Key Structural Features
This compound 5 (C=O), 4 (Br), 1 (Cyclopentyl) Planar pyrazole ring, extended conformation, hydrogen bonding between C=O and N1
3-Carboxypyrazole 3 (C=O), 1 (H) Tautomerism between 1H- and 3H-forms, reduced resonance stabilization of carboxylic acid
4-Carboxypyrazole 4 (C=O), 1 (H) Stronger resonance stabilization due to proximity to electron-deficient N1

The 5-carboxylic acid isomer benefits from optimal resonance stabilization, as the carboxylic acid group is positioned to maximize conjugation with the pyrazole ring. This contrasts with 3-carboxypyrazole, where tautomerism and reduced resonance effects diminish stability.

Electronic Structure and Resonance Stabilization Effects

The electronic structure of this compound is governed by the interplay of electron-withdrawing and donating groups:

  • Bromine's Inductive Effect : The bromine at position 4 withdraws electron density via σ* orbitals, polarizing the C4–Br bond and enhancing the electrophilicity of the pyrazole ring.
  • Cyclopentyl Group's Donating Effect : The cyclopentyl substituent at N1 donates electron density through hyperconjugation, partially offsetting the electron-withdrawing influence of bromine.
  • Carboxylic Acid Resonance : The carboxylic acid group participates in resonance with the pyrazole ring, delocalizing negative charge across the N1 and C5 positions. This stabilization reduces the acidity of the carboxylic acid compared to non-conjugated systems.

Computational studies using B3LYP/6-311++G** methods confirm that the electron density distribution aligns with these effects, showing increased electron density at the N1 and C5 positions.

Properties

IUPAC Name

4-bromo-2-cyclopentylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c10-7-5-11-12(8(7)9(13)14)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWNBONVONXSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromopyrazole with cyclopentanone under acidic conditions to form the cyclopentyl-substituted pyrazole. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as bromination, cyclization, and oxidation, optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Carboxylic acids, ketones, or aldehydes.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can form hydrogen bonds, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Uniqueness: 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Biological Activity

4-Bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound recognized for its potential biological activities. This article delves into its mechanisms of action, pharmacological properties, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H11BrN2O2C_9H_{11}BrN_2O_2 and a molecular weight of 259.10 g/mol. The compound features a pyrazole ring with a bromine atom at the 4-position and a cyclopentyl group at the 1-position, contributing to its unique reactivity and biological activity.

The primary mode of action of this compound involves the inhibition of oxidative phosphorylation within mitochondria. This inhibition affects the electron transport chain, leading to altered energy metabolism and potential changes in cellular signaling due to modified calcium uptake .

Biochemical Pathways

The compound's interference with mitochondrial function suggests significant implications for cellular respiration and energy production. It may also influence various biochemical pathways related to inflammation and cancer progression .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Activity

  • Mechanism : The compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6.
  • Case Study : In vitro studies demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard anti-inflammatory drugs .

2. Antimicrobial Properties

  • Mechanism : Exhibits activity against various bacterial strains by disrupting their metabolic processes.
  • Case Study : Compounds similar to this compound showed significant antibacterial effects against E. coli and S. aureus .

3. Anticancer Potential

  • Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Research Findings : Studies have indicated that pyrazole derivatives can inhibit tumor growth in various cancer models, suggesting a role for this compound in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialDisruption of bacterial metabolism
AnticancerInduction of apoptosis in cancer cells

Research Applications

This compound serves as a significant building block in medicinal chemistry, particularly for developing new anti-inflammatory and anticancer agents. Its unique structure allows for modifications that enhance biological activity and selectivity towards specific targets.

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